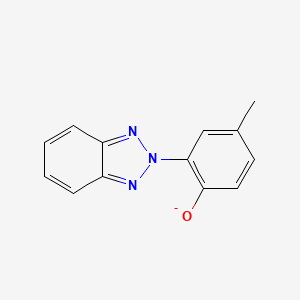

2-Benzotriazol-2-yl-4-methyl-phenolate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N3O- |

|---|---|

Molecular Weight |

224.24 g/mol |

IUPAC Name |

2-(benzotriazol-2-yl)-4-methylphenolate |

InChI |

InChI=1S/C13H11N3O/c1-9-6-7-13(17)12(8-9)16-14-10-4-2-3-5-11(10)15-16/h2-8,17H,1H3/p-1 |

InChI Key |

MCPKSFINULVDNX-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1)[O-])N2N=C3C=CC=CC3=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Complex Chemical Transformations

Targeted Synthesis of 2-Benzotriazol-2-yl-4-methyl-phenolate

The synthesis of the parent compound, 4-methyl-2-(2H-benzotriazol-2-yl)phenol, involves creating the heterocyclic benzotriazole (B28993) system and linking it to the substituted phenol (B47542) moiety.

The formation of the benzotriazole ring is a fundamental step. A prevalent and traditional method is the cyclocondensation of o-phenylenediamines with a source of nitrous acid, such as sodium nitrite in acetic acid. This reaction proceeds through the in-situ formation of a monodiazonium derivative from the diamine, which then undergoes spontaneous intramolecular cyclization to yield the benzotriazole ring.

More contemporary methods offer alternative routes with varied substrate scopes and conditions. These include:

[3+2] Cycloaddition: This approach involves the reaction of azides with benzynes, providing a rapid and mild pathway to substituted benzotriazoles.

Palladium-Catalyzed C-H Activation: Intramolecular amination of aryl triazene compounds, catalyzed by palladium acetate, can afford 1-aryl-1H-benzotriazoles with high regioselectivity.

These strategies are summarized in the table below.

| Method | Reactants | Key Features |

| Cyclocondensation | o-phenylenediamine, Sodium nitrite, Acetic acid | Traditional, high-yield, spontaneous cyclization |

| [3+2] Cycloaddition | Azides, Benzynes | Mild conditions, rapid synthesis |

| Pd-Catalyzed C-H Activation | Aryl triazenes, Pd(OAc)₂ catalyst | High regioselectivity, moderate temperatures |

Once the 4-methyl-2-(2H-benzotriazol-2-yl)phenol core is synthesized, the phenolic ring can be further functionalized to introduce new chemical properties. Regioselectivity is crucial in these transformations to ensure substituents are added at the desired positions. The hydroxyl group of the phenol directs electrophilic substitution primarily to the ortho and para positions. Given that the benzotriazole group already occupies one ortho position (C2) and the methyl group is at the para position (C4), the remaining ortho position (C6) is the most activated site for further functionalization.

A common strategy for introducing functional groups at the C6 position is the Mannich condensation . This reaction involves treating the parent phenol with formaldehyde and a secondary amine, such as diethylamine, to introduce an aminomethyl group. For instance, the reaction of 4-methyl-2-(2H-benzotriazol-2-yl)phenol with formaldehyde and diethylamine yields 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol nih.gov. This transformation is typically carried out under reflux conditions and provides a straightforward route to amino-phenolate derivatives nih.gov.

Another example is the introduction of an iminomethyl group. The synthesis of (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol is achieved by reacting 3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde with aniline in refluxing toluene nih.gov. This demonstrates the functionalization of a pre-installed aldehyde group on the phenolic ring.

An important pathway for the synthesis of 2-aryl-2H-benzotriazoles, including phenolic derivatives, is the reductive cyclization of corresponding o-nitrophenylazo compounds. This method avoids the direct handling of o-phenylenediamines and builds the triazole ring through reduction and cyclization in a single conceptual process.

Electrochemical Reductive Cyclization: This technique uses controlled potential cathodic electrolysis to transform o-nitrophenylazo dyes into 2-aryl-2H-benzotriazoles. The reaction outcome can be tuned by adjusting the conditions; under basic conditions, the azo compound is directly converted to the 2-aryl-2H-benzotriazole clockss.org. This method offers a clean alternative to chemical reagents but can be sensitive to the solvent system and reduction potential clockss.org.

Zinc-Mediated Reductive Cyclization: A more conventional chemical approach involves the use of zinc powder in an alkaline aqueous solution. This method effectively reduces the nitro group and facilitates the cyclization to form the benzotriazole ring in high yields under mild conditions researchgate.netresearchgate.net. A significant advantage of this "green chemistry" approach is the avoidance of organic solvents during the reaction phase researchgate.netresearchgate.net.

The table below outlines the yields for the synthesis of a specific benzotriazole derivative using an electrochemical method.

| Entry | Substituent (R) | Applied Potential (V vs Ag/AgCl) | Yield (%) of 2-aryl-2H-benzotriazole |

| 1 | H | -1.15 | 80 |

| 2 | 4'-Me | -1.18 | 82 |

| 3 | 4'-Cl | -1.10 | 78 |

| 4 | 4'-OMe | -1.20 | 75 |

| Data derived from studies on controlled potential electrolysis of 2-[(2'-nitrophenyl)azo]phenols in basic media. clockss.org |

Photophysical Principles and Excited State Dynamics

Fundamental Mechanisms of Ultraviolet Radiation Absorption

2-Benzotriazol-2-yl-4-methyl-phenolate, also known as Drometrizole or Tinuvin P, belongs to the hydroxyphenyl benzotriazole (B28993) class of UV absorbers. nih.govnih.gov Its efficacy stems from its strong absorption of radiation in the near UV range, typically between 280 and 400 nm. researchgate.net This absorption capability is conferred by the synergistic electronic properties of its two main structural components: the benzotriazole moiety and the ortho-hydroxyphenyl group. scirp.orgnih.gov

Upon exposure to UV light, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The energy absorption corresponds to a π → π* electronic transition within the conjugated aromatic system. The structural arrangement allows for an efficient mechanism to manage this excess energy without undergoing destructive chemical reactions. nih.gov

Elucidating Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism responsible for the photostability of this compound is an ultrafast reaction known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov ESIPT is a photoinduced tautomerization process where a proton is transferred from the hydroxyl group (proton donor) to a nitrogen atom on the benzotriazole ring (proton acceptor) within the same molecule. nih.govmdpi.com This reaction creates a transient, lower-energy excited-state species (keto tautomer) from the initially excited form (enol tautomer). The entire cycle allows for the harmless dissipation of the absorbed UV energy. nih.gov

The ESIPT process involves a four-level photocycle that shuttles the molecule between two different tautomeric forms: the enol form and the keto form.

Absorption (Enol S₀ → Enol S₁) : The molecule, initially in its stable ground-state enol configuration (E), absorbs a UV photon, promoting it to the first excited singlet state (E*).

ESIPT (Enol S₁ → Keto S₁) : In the excited state, the acidity of the phenolic hydroxyl group and the basicity of the benzotriazole nitrogen atom increase significantly. nih.gov This drives an extremely rapid, barrierless transfer of the proton along the pre-existing intramolecular hydrogen bond, converting the excited enol (E) into an excited keto tautomer (K).

De-excitation (Keto S₁ → Keto S₀) : The excited keto tautomer (K*) is energetically unstable and rapidly returns to its ground state (K) through non-radiative pathways, primarily internal conversion. It can also decay via fluorescence, emitting a photon at a much longer wavelength (a large Stokes shift), though this is a minor pathway. nih.gov

Reverse Proton Transfer (Keto S₀ → Enol S₀) : The ground-state keto form (K) is unstable relative to the enol form (E). It immediately undergoes a reverse proton transfer to restore the original, stable enol configuration, completing the cycle and preparing the molecule to absorb another UV photon. nih.gov

This rapid and efficient cycle prevents the excited molecule from lingering in a reactive state, thus minimizing the probability of photodegradation.

The proton transfer step of the ESIPT process is exceptionally fast. Upon photoexcitation, the transfer of the proton from the hydroxyl group to the benzotriazole nitrogen occurs on the femtosecond timescale. nih.gov Theoretical simulations and spectroscopic experiments have established that this proton transfer is an ultrafast event, with predictions placing it on the order of 20 femtoseconds (fs). nih.gov This rapid, ballistic wavepacket motion from the Franck-Condon point proceeds along a barrierless coordinate, ensuring high efficiency for the forward proton transfer. nih.gov

| Process Stage | Species | Timescale |

| Photoexcitation | Enol (S₀) → Enol* (S₁) | Instantaneous |

| ESIPT | Enol* (S₁) → Keto* (S₁) | ~20 fs |

| Internal Conversion | Keto* (S₁) → Keto (S₀) | Picoseconds (ps) |

| Back Proton Transfer | Keto (S₀) → Enol (S₀) | Picoseconds (ps) |

This is an interactive data table. You can sort and filter the data.

The efficiency of the ESIPT mechanism is critically dependent on the presence of a pre-existing intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring. nih.govnih.gov This hydrogen bond holds the proton donor and acceptor groups in close proximity and in the correct orientation in the ground state, effectively creating a ready-made pathway for the proton to travel upon electronic excitation. nih.gov

The molecular structure, with the benzotriazole and phenol (B47542) rings being nearly coplanar, facilitates the formation of this stable six-membered ring involving the hydrogen bond. nih.gov In polar solvents, the intramolecular hydrogen bond can be disrupted by the formation of intermolecular hydrogen bonds with solvent molecules, which can inhibit the ESIPT process and reduce the molecule's photostability. nih.gov Therefore, the integrity of this intramolecular hydrogen bond is paramount for the entire photoprotective cycle to function effectively. rsc.org

Non-Radiative Deactivation Pathways for Photostability

The defining characteristic of an effective photostabilizer is its ability to dissipate absorbed energy through non-radiative pathways, meaning without the emission of light (fluorescence or phosphorescence) and without undergoing chemical alteration. wikipedia.org In this compound, the ESIPT cycle is the dominant non-radiative deactivation mechanism, converting potentially harmful UV energy into benign thermal energy with remarkable efficiency (over 99%). nih.gov

Following the ultrafast ESIPT, the excited keto tautomer (K*) must efficiently return to the ground state. This is primarily achieved through a process called internal conversion, which is a radiationless transition between electronic states of the same spin multiplicity (i.e., S₁ → S₀). wikipedia.orgtaylorandfrancis.com

Characterization of Conical Intersections and Ballistic Wavepacket Motion

The exceptional photostability of this compound is facilitated by an ultrafast and efficient deactivation channel from its electronically excited state (S₁) back to the ground state (S₀). This process is governed by the topology of its potential energy surfaces and the presence of conical intersections, which are points of degeneracy between electronic states that act as highly efficient funnels for non-radiative decay.

Upon photoexcitation, the molecule undergoes an immediate excited-state intramolecular proton transfer (ESIPT). Theoretical simulations using ab initio multiple spawning (AIMS) predict this proton transfer to be an extremely rapid event, occurring on the order of just 20 femtoseconds (fs). nih.gov This transfer from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring forms a transient keto-type tautomer.

Following the ESIPT, the molecule's trajectory on the excited-state potential energy surface is not random but is best described as a ballistic wavepacket motion. nih.gov This implies that the motion of the atoms is directed and coherent, proceeding from the Franck-Condon region along a barrierless coordinate directly toward a seam of conical intersections. nih.gov This directed motion involves simultaneous twisting of the aromatic rings relative to each other and the pyramidization of a central nitrogen atom. nih.govnih.gov

Ab initio studies on the parent compound, 2-(2'-hydroxyphenyl)benzotriazole, confirm that this combination of torsional motion and nitrogen pyramidization provides a barrierless pathway to access an S₁/S₀ conical intersection. nih.govresearchgate.net The internal conversion is primarily mediated by a minimum-energy conical intersection (MECI) characterized by a high degree of pyramidalization at the nitrogen atom linking the phenyl and benzotriazole moieties. nih.gov It is this specific structural feature that enables the rapid access to the conical intersection and, consequently, the short excited-state lifetime. nih.gov Near this intersection, population transfer to the ground state is highly efficient, completing the photoprotective cycle. nih.gov

Vibrational Relaxation and Non-Emissive Energy Dissipation

The entire photophysical cycle of this compound is designed to dissipate absorbed UV energy in a non-emissive and non-sensitizing manner. polivinilplastik.comsantplas.com The key to this process is the ultrafast internal conversion via the conical intersection, which prevents the molecule from dwelling in the excited state long enough to undergo fluorescence, phosphorescence, or potentially damaging photochemical reactions.

Once the wavepacket reaches the S₁/S₀ conical intersection, it effectively "drops" back to the ground state potential energy surface. This transition converts the electronic excitation energy into vibrational energy. The molecule returns to the S₀ state in a vibrationally "hot" enol-type configuration. nih.gov From this point, the excess vibrational energy is rapidly dissipated to the surrounding medium (e.g., a polymer matrix) in the form of heat. This final step, known as vibrational relaxation, restores the molecule to its original, thermally equilibrated ground state, ready to absorb another photon. nih.gov This efficient cycle of absorption, ultrafast ESIPT, ballistic motion to a conical intersection, internal conversion, and vibrational relaxation explains the compound's high degree of photostability and its effectiveness as a UV stabilizer over long periods of light exposure. nih.govnih.govsantplas.com

Environmental and Medium Effects on Photophysical Behavior

The photophysical efficiency of this compound is intrinsically linked to its molecular structure, particularly the intramolecular hydrogen bond that facilitates the initial ESIPT. Consequently, the surrounding chemical environment and medium can significantly influence its protective behavior.

The polarity and hydrogen-bonding capability of the solvent or polymer matrix are critical factors. In nonpolar environments, the intramolecular hydrogen bond is stable, and the ESIPT-driven deactivation pathway is highly efficient. However, in polar or basic media, the solvent molecules can form intermolecular hydrogen bonds with the UV absorber. researchgate.net This competition can disrupt the crucial intramolecular hydrogen bond. researchgate.net For instance, studies on the parent compound in dimethyl sulfoxide (DMSO), a polar basic solvent, have shown that intermolecular hydrogen bonding with the solvent can interfere with the ESIPT mechanism, potentially compromising its photostability. researchgate.net

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to investigate the compound's properties in different phases. These calculations provide insight into how the medium affects electronic characteristics such as the HOMO-LUMO energy gap, which is indicative of chemical activity. scirp.org The solubility of the compound in the host material is also a key practical consideration for its application and performance. The compound is soluble in many common organic solvents but has extremely low solubility in water, which governs its distribution and behavior in different systems. santplas.com

Table 1: Solubility of this compound in Various Solvents at 20°C

This table is interactive. You can sort the data by clicking on the column headers.

| Solvent | Solubility ( g/100 g solution) |

| Chloroform | 13 |

| Benzene | 7 |

| Ethyl acetate | 3.5 |

| Acetone | 3 |

| Cyclohexane | 1 |

| n-Hexane | 0.8 |

| Methanol | 0.2 |

| Water | < 0.01 |

| Data sourced from BASF Technical Information sheet. santplas.com |

Furthermore, interactions with other chemical species, such as heavy metal ions, can alter the compound's properties. For example, contact with iron or cobalt ions can lead to the formation of colored complexes, which would affect the optical properties of the final material. polivinilplastik.comsantplas.com The stability and efficacy of the UV absorber are thus dependent on its compatibility with the entire formulation, including the host matrix and other additives.

Advanced Spectroscopic Characterization Techniques

Ultrafast Time-Resolved Spectroscopies for Excited-State Investigation

The photophysical behavior of 2-Benzotriazol-2-yl-4-methyl-phenolate and related compounds is dominated by an ultrafast excited-state intramolecular proton transfer (ESIPT) process. semanticscholar.orgnih.gov This phenomenon is central to its function as an effective ultraviolet (UV) stabilizer. Upon absorption of a photon, the molecule is promoted to an excited electronic state, which triggers a rapid transfer of the phenolic proton to a nitrogen atom on the benzotriazole (B28993) ring. semanticscholar.orgresearchgate.net This creates an excited-state tautomer (the keto form) from the initial phenol (B47542) structure (the enol form). semanticscholar.org

Ultrafast time-resolved spectroscopic techniques, such as picosecond transient absorption and time-resolved fluorescence, are essential for investigating these dynamics. nih.govnih.gov These methods allow for the direct observation of the formation and decay of the transient excited species. rsc.org Studies on similar 2-(2-hydroxyphenyl)benzotriazole derivatives have shown that the ESIPT reaction occurs on an extremely short timescale, often in the picosecond or even femtosecond range. nih.gov The process involves a low energy barrier in the excited state, which facilitates the high probability of proton transfer. researchgate.net The rapid ESIPT mechanism provides an efficient non-radiative decay pathway, allowing the molecule to dissipate harmful UV energy as heat without undergoing photochemical degradation. researchgate.net

Comprehensive Steady-State Electronic Absorption and Emission Spectroscopy

Steady-state electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide fundamental insights into the electronic transitions and photophysical properties of this compound. As a class of compounds used widely as UV absorbers, phenolic benzotriazoles exhibit strong absorption in the UVA and UVB regions of the electromagnetic spectrum. yierdechem.com The absorption spectrum of the parent enol form typically shows maxima in the UV region. For instance, related benzotriazole UV absorbers are known to absorb effectively in the 270-380 nm range. yierdechem.com

A hallmark of compounds undergoing ESIPT is the observation of a large Stokes shift in their fluorescence spectra. nih.gov The initial excitation populates the enol form, but the emission occurs from the proton-transferred keto tautomer, which has a lower-energy excited state. semanticscholar.org This results in a significant red-shift of the fluorescence band compared to the absorption band. nih.gov While the parent compound is designed for efficient non-radiative decay and may not be strongly fluorescent, analysis of its emission properties reveals the characteristics of the ESIPT process. acs.org The absorption and emission properties can be influenced by solvent polarity. researchgate.net

Table 1: Photophysical Properties of Related Benzotriazole Derivatives

| Property | Observation | Reference |

|---|---|---|

| UV Absorption | Strong absorption in the 270-380 nm range. | yierdechem.com |

| Emission | Dual fluorescence in some derivatives, with a large Stokes shift (~7000 cm⁻¹) for the ESIPT tautomer. | nih.gov |

| Excited-State Process | Predominantly Excited-State Intramolecular Proton Transfer (ESIPT). | researchgate.net |

X-ray Crystallography for Molecular Geometry and Supramolecular Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about molecular geometry, conformation, and intermolecular interactions. For this compound and its derivatives, this technique confirms the structural features that are essential for the ESIPT process.

A study on a closely related derivative, (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol, reveals critical structural details. nih.gov The analysis shows that the benzotriazole ring system and the methyl-phenol group are nearly coplanar. nih.gov A crucial feature identified is a strong intramolecular O—H···N hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring. nih.gov This pre-existing hydrogen bond in the ground state places the proton donor and acceptor in close proximity, facilitating the ultrafast transfer upon electronic excitation. The dihedral angle between the benzotriazole-phenol mean plane and adjacent phenyl rings can vary, as seen in other derivatives where it was measured at 60.9 (2)° and 45.8 (2)°. nih.govnih.gov

Table 2: Crystallographic Data for a 2-Benzotriazol-2-yl-4-methyl-phenol Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol | nih.gov |

| Formula | C₂₀H₁₆N₄O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 15.7279 (5) | nih.gov |

| b (Å) | 12.3002 (4) | nih.gov |

| c (Å) | 8.4903 (3) | nih.gov |

| **β (°) ** | 104.842 (1) | nih.gov |

| **Volume (ų) ** | 1587.70 (9) | nih.gov |

| Key Feature | Intramolecular O—H···N hydrogen bond present. | nih.gov |

Magnetic Resonance Spectroscopies for Spin State Analysis (e.g., EPR)

Magnetic resonance spectroscopies, particularly Electron Paramagnetic Resonance (EPR), are indispensable for the detection and characterization of species with unpaired electrons, such as free radicals and photoexcited triplet states. bruker.com While the ground state of this compound is a diamagnetic singlet state, EPR spectroscopy can be used to analyze paramagnetic species generated through chemical or electrochemical oxidation or via photoexcitation. ox.ac.uk

Studies on the electrochemical oxidation of similar phenolic benzotriazoles, such as 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol, have shown that one-electron oxidation of the corresponding phenolate anion generates a stable phenoxyl radical. researchgate.net The resulting radical species can be detected and analyzed by EPR spectroscopy. researchgate.net The analysis of the EPR spectrum provides valuable information on the spin state of the molecule, the delocalization of the unpaired electron, and the interaction of the electron spin with nearby magnetic nuclei (hyperfine coupling). nih.gov This information is crucial for understanding the electronic structure and reactivity of the radical intermediate, which can be relevant to potential degradation pathways or antioxidant behavior. researchgate.net Time-resolved EPR is also a powerful tool for studying the spin-polarized triplet states that can be formed through intersystem crossing in photoexcited molecules. ox.ac.uk

Theoretical and Computational Chemistry Approaches

Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure

Ab initio and Density Functional Theory (DFT) methods are fundamental in determining the ground-state geometries and electronic structures of benzotriazole (B28993) derivatives. nih.gov Studies on related compounds often employ DFT calculations with functionals like B3LYP and basis sets such as 6-311++G(d,p) to achieve a high degree of accuracy. ymerdigital.com These computational analyses provide optimized molecular geometries, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. ymerdigital.com

For instance, structural analysis of compounds containing the 2-(2H-benzotriazol-2-yl)-4-methylphenol moiety reveals that the benzotriazole ring system and the methylphenol group are often nearly coplanar. nih.govnih.gov DFT calculations help in understanding the electronic distribution across the molecule. The molecular electrostatic potential (MESP) map, for example, can identify electron-rich and electron-deficient regions, which is crucial for predicting intermolecular interactions. ymerdigital.com In similar molecules, MESP maps show that electronegative potential is concentrated around nitrogen and oxygen atoms, while hydrogen atoms are typically electropositive. ymerdigital.com

Table 1: Common Parameters Calculated in DFT Studies

| Calculated Parameter | Significance |

|---|---|

| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra to confirm functional groups. |

| Electronic Structure | Describes the distribution of electrons and energy levels (HOMO/LUMO). |

| Thermodynamic Parameters | Calculates properties like enthalpy, entropy, and Gibbs free energy. |

Molecular Dynamics Simulations of Photophysical Processes

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, offering insights into their photophysical processes. While specific MD studies on 2-Benzotriazol-2-yl-4-methyl-phenolate are not extensively detailed in the literature, the general application of this technique to UV absorbers involves simulating the molecule's response to UV radiation. These simulations can model the excited-state dynamics, including the process of energy dissipation through non-radiative pathways, which is the key to their function as photostabilizers. MD simulations can help visualize the conformational changes and vibrational relaxations that occur on femtosecond to picosecond timescales following photoexcitation.

Elucidation of Potential Energy Surfaces and Reaction Coordinates

The study of potential energy surfaces (PES) is critical for understanding reaction mechanisms and photostability. A PES maps the energy of a molecule as a function of its geometry, with reaction coordinates representing the pathway between reactants, transition states, and products. For UV absorbers like this compound, the PES of the excited state is of particular interest. An efficient UV absorber must have a "sloped" excited-state PES that funnels the molecule towards a conical intersection with the ground state, facilitating rapid and efficient internal conversion. This process allows the absorbed UV energy to be harmlessly dissipated as heat. Theoretical calculations can map out these surfaces, identifying the low-energy pathways that make benzotriazole-phenols effective photostabilizers.

Investigation of Charge Transfer and Proton-Coupled Electron Transfer Phenomena

Charge transfer (CT) and proton-coupled electron transfer (PCET) are fundamental processes in many chemical and biological systems. acs.orgacs.org In molecules like this compound, which contain both proton-donating (phenol OH) and proton-accepting (benzotriazole nitrogens) groups, intramolecular PCET is a plausible mechanism for energy dissipation. Upon photoexcitation, an electron transfer can be coupled with the transfer of the phenolic proton to a nitrogen atom on the benzotriazole ring. This excited-state intramolecular proton transfer (ESIPT) is a key feature of many benzotriazole UV absorbers. PCET mechanisms avoid high-energy charged intermediates by transferring a proton and an electron in a concerted or tightly coupled stepwise manner, providing a low-energy pathway for de-excitation. acs.org

Quantum Mechanical Characterization of Tautomeric Forms

The benzotriazole moiety can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. researchgate.net The relative stability of these tautomers is a critical aspect that influences the molecule's properties. Quantum mechanical calculations using methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), B3LYP, and coupled cluster have been used to investigate this tautomeric equilibrium. researchgate.net While some methods show a clear preference for one tautomer, higher-level calculations like B3LYP and coupled cluster suggest very similar energies for both forms, with the inclusion of zero-point energy often favoring the 1H tautomer in the parent molecule. researchgate.net

In this compound, the phenolate group is attached at the 2-position of the benzotriazole ring, meaning it is a derivative of the 2H-tautomer. Theoretical calculations can confirm the stability of this specific form and analyze how substitution affects the electronic structure and tautomeric preferences of the benzotriazole core.

Table 2: Theoretical Methods for Benzotriazole Tautomer Analysis

| Method | Predicted Stability Preference (for unsubstituted Benzotriazole) |

|---|---|

| Hartree-Fock (HF) | Clear preference for the 1H tautomer. |

| Møller-Plesset (MP2) | Clear preference for the 2H tautomer. |

| B3LYP | Very similar energy for both; 1H favored with zero-point energy correction. |

Mechanistic Insights into Photostabilization and Degradation Processes

Molecular-Level Understanding of UV Protection Mechanisms in Organic Matrices

The primary function of 2-(2H-benzotriazol-2-yl)-4-methylphenol as a UV stabilizer in organic materials like plastics and coatings is rooted in its ability to harmlessly dissipate absorbed UV radiation. connectchemicals.comnih.gov This is achieved through an efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netmdpi.com The ESIPT mechanism allows the molecule to undergo a rapid, reversible transformation that converts high-energy UV photons into low-energy thermal energy, which is then released into the surrounding matrix without causing chemical damage.

The ESIPT photocycle involves several key steps:

UV Absorption : The molecule, existing in its stable ground state (enol form), absorbs a UV photon, which elevates it to an electronically excited state (E*). pku.edu.cn

Ultrafast Proton Transfer : In the excited state, the acidity of the phenolic hydroxyl group increases significantly, triggering an ultrafast (sub-picosecond) transfer of the proton to a nitrogen atom on the adjacent benzotriazole (B28993) ring. researchgate.netnih.gov This creates an excited-state keto-tautomer (K*).

Non-Radiative Decay : The excited keto-tautomer is unstable and rapidly returns to its ground state (K) by releasing the absorbed energy as heat through non-radiative pathways like vibrational relaxation. This step is crucial as it avoids the emission of harmful radiation (fluorescence or phosphorescence) that could initiate degradation in the host material.

Reverse Proton Transfer : Once in the ground state, the keto form is less stable than the enol form. It rapidly undergoes a reverse proton transfer, regenerating the original enol structure.

This entire cycle is exceptionally fast and can be repeated many times, allowing a single molecule of the UV absorber to dissipate the energy of thousands of photons without being consumed or degraded. nih.gov This efficient energy dissipation mechanism protects the polymer matrix from photodegradation reactions, such as chain scission and cross-linking, which lead to discoloration, loss of gloss, and reduced mechanical properties. connectchemicals.com

| Step | Process | Molecular Form | Description |

|---|---|---|---|

| 1 | Photon Absorption | Enol (Ground State, E) → Enol (Excited State, E) | The molecule absorbs UV radiation, transitioning to a higher energy electronic state. |

| 2 | Excited-State Intramolecular Proton Transfer (ESIPT) | Enol (Excited State, E) → Keto (Excited State, K) | An extremely rapid, barrierless transfer of a proton from the hydroxyl group to a benzotriazole nitrogen atom occurs. researchgate.net |

| 3 | Vibrational Relaxation / Non-Radiative Decay | Keto (Excited State, K) → Keto (Ground State, K) | The molecule dissipates the absorbed energy as heat, returning to the electronic ground state without emitting light. |

| 4 | Reverse Proton Transfer | Keto (Ground State, K) → Enol (Ground State, E) | The molecule rapidly reverts to its original, more stable enol form, ready to absorb another UV photon. |

Advanced Oxidation Processes for Controlled Chemical Degradation

While highly stable, 2-(2H-benzotriazol-2-yl)-4-methylphenol and other benzotriazole UV stabilizers can be intentionally degraded using Advanced Oxidation Processes (AOPs). mdpi.com These processes are typically employed in wastewater treatment to mineralize persistent organic pollutants. nih.gov AOPs generate highly reactive species, most commonly hydroxyl radicals (•OH), which can effectively break down the stable chemical structure of benzotriazoles. researchgate.netnih.gov

Several AOPs have been studied for the degradation of benzotriazoles:

Peracetic Acid with Metal Ions (Fe²⁺/PAA and Co²⁺/PAA) : This Fenton-like process uses ferrous (Fe²⁺) or cobalt (Co²⁺) ions to activate peracetic acid (PAA), generating radicals that oxidize the target compound. mdpi.com Studies have shown that the Co²⁺/PAA system is particularly effective, achieving 96% degradation of 2-(2H-benzotriazol-2-yl)-4-methylphenol (UV-P) within 180 minutes under optimized conditions. mdpi.com The Fe²⁺/PAA system was found to be less efficient for UV-P, achieving 69% degradation in the same timeframe. mdpi.com The degradation kinetics generally follow a pseudo-first-order model. mdpi.com

Sulfate (B86663) Radical-Based AOPs (SR-AOPs) : These processes generate sulfate radicals (SO₄•⁻) through the activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS), often by heat or UV light. nih.gov Sulfate radicals are powerful oxidants that can effectively degrade benzotriazoles. The efficiency of SR-AOPs can be influenced by water matrix components; for instance, chloride and bicarbonate ions can promote the reaction at low concentrations but inhibit it at higher levels. nih.gov

UV/H₂O₂ Process : This AOP involves the photolysis of hydrogen peroxide (H₂O₂) by UV-C radiation to produce hydroxyl radicals. The reaction rate constants of •OH with various benzotriazoles are very high, typically in the range of 5.1–10.8 × 10⁹ M⁻¹ s⁻¹, indicating that this process can efficiently remove these compounds from water. researchgate.netnih.gov

| Compound | AOP System | Degradation (%) (180 min) | Pseudo-First-Order Rate Constant (k, min⁻¹) |

|---|---|---|---|

| UV-P | Fe²⁺/PAA | 69% | 0.0059 |

| UV-P | Co²⁺/PAA | 96% | N/A* |

| UV-326 | Fe²⁺/PAA | 90% | 0.0118 |

| UV-326 | Co²⁺/PAA | 95% | 0.0150 |

| UV-327 | Fe²⁺/PAA | 91% | 0.0166 |

| UV-327 | Co²⁺/PAA | 91% | 0.0107 |

*An immediate concentration decrease was noted for UV-P in the Co²⁺/PAA system. mdpi.com

Mechanistic Studies of Chemical Transformations under Environmental Stressors

Under environmental conditions, the degradation of 2-(2H-benzotriazol-2-yl)-4-methylphenol is slow due to its inherent stability. industrialchemicals.gov.au However, it is not entirely inert and can undergo transformations, primarily through indirect photodegradation and oxidation pathways initiated by environmental stressors. mdpi.com

Environmental stressors include reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen, and dissolved organic matter, which can be generated in sunlit surface waters. mdpi.comnih.govmdpi.com The transformation mechanisms often involve oxidative attacks on the molecule.

Key transformation pathways include:

Hydroxylation : The primary degradation pathway initiated by hydroxyl radicals involves the addition of -OH groups to the aromatic rings (both the benzotriazole and phenol (B47542) moieties). mdpi.comnih.gov Theoretical studies on similar benzotriazoles suggest that •OH addition reactions are the dominant initial step. nih.gov

Side-Chain Oxidation : For benzotriazoles with alkyl substituents on the phenol ring, oxidation can occur on these side chains. This can lead to the formation of hydroxylated or carbonylated derivatives. researchgate.net

Ring Cleavage : Following initial oxidative attacks, the aromatic ring structures can be opened. This leads to the formation of smaller, lower molecular weight products, such as dicarboxylic acids, and can ultimately result in complete mineralization to CO₂, H₂O, and inorganic nitrogen. mdpi.comnih.gov

Studies investigating the oxidation products of various benzotriazole UV stabilizers have identified several transformation products. While the exact products are specific to the starting molecule and the oxidant, a general pattern of hydroxylation followed by fragmentation is observed. mdpi.com Notably, simulated biodegradation studies suggest that the bond between the benzotriazole and phenol rings is relatively stable and often not the initial point of cleavage. industrialchemicals.gov.au

| Reaction Type | Description | Potential Products |

|---|---|---|

| Hydroxyl Radical Addition | Electrophilic addition of •OH to the aromatic rings. | Hydroxylated benzotriazole and/or hydroxylated phenol derivatives. |

| Hydrogen Atom Abstraction | Removal of a hydrogen atom from the methyl group or aromatic rings. | Radical intermediates leading to further oxidation. |

| Ring Opening | Cleavage of the benzotriazole or phenol ring system following initial oxidation. | Aliphatic and dicarboxylic acid derivatives (e.g., 1,2,3-triazole-4,5-dicarboxylic acid). nih.gov |

| Mineralization | Complete breakdown of the organic structure. | CO₂, H₂O, and mineral acids. |

Table of Mentioned Compounds

| Abbreviation / Common Name | Chemical Name |

|---|---|

| UV-P / Drometrizole | 2-(2H-benzotriazol-2-yl)-4-methylphenol |

| UV-326 | 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol |

| UV-327 | 2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol |

| PAA | Peracetic Acid |

| H₂O₂ | Hydrogen Peroxide |

| PS | Persulfate |

| PMS | Peroxymonosulfate |

Emerging Research Frontiers and Future Directions

Integration in Novel Functional Materials and Devices

The core utility of 2-Benzotriazol-2-yl-4-methyl-phenolate in new materials stems from its ability to act as a robust ligand. The benzotriazole-phenolate group can form stable complexes through N,O-bidentate chelation with a variety of transition metals and main group metals nih.govnih.gov. This has opened avenues for its integration into a range of functional materials.

Researchers have successfully synthesized and structurally characterized metal complexes using 4-methyl-2-(2H-benzotriazol-2-yl)-phenolate as the ligand, including complexes with Palladium (Pd) and Aluminum (Al) nih.govnih.gov. These developments are significant because such metal complexes can possess unique catalytic or photophysical properties. For instance, some palladium complexes with phosphinite ligands have demonstrated high efficiency in catalyzing Suzuki–Miyaura cross-coupling reactions, a vital process in synthetic chemistry nih.gov.

Furthermore, by modifying the BTP-H framework, scientists are creating ligands with specific functionalities. The synthesis of amino-phenolate derivatives, for example, is of considerable interest. These ligands are prepared via Mannich condensation and provide enhanced chelation capabilities for stabilizing metal complexes nih.gov. Such amino-phenolate zinc compounds are notable for their application in the catalytic ring-opening polymerization of cyclic esters, a key process in producing biodegradable polymers nih.gov. The strategic design of these ligands allows for the creation of materials with tailored catalytic activities and functionalities.

Development of Advanced Spectroscopic and Computational Methodologies

The characterization and analysis of this compound and its derivatives rely on a suite of advanced spectroscopic and computational methods. X-ray crystallography is a primary tool for elucidating the precise three-dimensional structure of these molecules and their metal complexes.

Beyond solid-state analysis, advanced analytical techniques are being developed for the detection and quantification of phenolic benzotriazoles in various matrices. Methods utilizing Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) have been established to measure trace amounts of these compounds in biological samples like plasma. nih.govnih.gov These sensitive methods are essential for understanding the environmental fate and toxicokinetics of this class of compounds. nih.govuleth.ca The development involves optimizing sample preparation, such as protein precipitation, to increase efficiency and throughput. nih.gov

Table 1: Crystallographic Data for (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₁₆N₄O |

| Molecular Weight | 328.37 |

| Crystal System | Monoclinic |

| a (Å) | 15.7279 (5) |

| b (Å) | 12.3002 (4) |

| c (Å) | 8.4903 (3) |

| β (°) | 104.842 (1) |

| Volume (ų) | 1587.70 (9) |

| Temperature (K) | 173 |

Future Prospects in Precision Molecular Engineering and Analogues

The future for this compound is centered on the principles of precision molecular engineering. The core structure serves as a versatile scaffold for the synthesis of a wide array of functionalized analogues with tailored properties. The goal is to move beyond simple derivatives to create complex, multi-functional molecules for specific applications.

The synthesis of NNO-tridentate Schiff-base ligands from BTP derivatives is a prime example of this trend. nih.gov By introducing additional coordinating groups, researchers can create ligands that bind metal ions with greater specificity and stability, leading to more efficient and selective catalysts or materials with novel electronic properties. The interest extends to preparing a variety of metal complexes, including those with zinc (Zn) and magnesium (Mg). nih.gov

The design and synthesis of these new analogues are driven by the desire to create ligands for specific purposes. This includes:

Phosphinite functionalized ligands: To create novel palladium complexes for catalysis. nih.gov

Amino-phenolate ligands: For the development of catalysts for polymerization reactions. nih.gov

Allyl-substituted phenols: To create covalently bondable UV stabilizers.

This strategic approach to ligand design represents a shift towards creating molecules with predictable structures and functions. By systematically modifying the peripheral groups on the 4-methyl-2-(2H-benzotriazol-2-yl)phenol framework, scientists can fine-tune the electronic and steric properties of the resulting ligands and their metal complexes, paving the way for the next generation of advanced materials.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-Benzotriazol-2-yl-4-methyl-phenolate derivatives, and how do reaction parameters affect yield?

The most widely used synthesis involves Mannich condensation between 2-(2H-benzotriazol-2-yl)-4-methylphenol, paraformaldehyde, and secondary amines under reflux conditions. For example, reacting dicyclohexylamine with paraformaldehyde and the phenol precursor at 383 K for 24 hours yielded the title compound in 85% after chromatographic purification . Key factors influencing yield include:

- Temperature control : Prolonged heating (>24 hours) minimizes side reactions.

- Solvent selection : Hexane/ethyl acetate (95:5) mixtures optimize separation during column chromatography.

- Amine stoichiometry : A 4:1 molar ratio of amine to phenol ensures complete functionalization of the phenolic hydroxyl group .

Basic: What analytical techniques are critical for characterizing the structural and electronic properties of this compound derivatives?

A combined approach is essential:

- Single-crystal X-ray diffraction (SC-XRD) : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths, angles, and intramolecular interactions (e.g., O–H⋯N hydrogen bonds with distances <2.75 Å) .

- ORTEP-3 : Visualizes molecular geometry and thermal ellipsoids, confirming planarity of hydrogen-bonded six-membered rings (mean deviation: 0.041 Å) .

- NMR spectroscopy : and NMR verify substitution patterns, particularly the methylene bridge (–CH–) formed during Mannich condensation .

Advanced: How do steric and electronic effects of substituents on the benzotriazole-phenolate ligand influence its catalytic performance in polymerization reactions?

Steric bulk at the amine moiety (e.g., dicyclohexyl vs. diethyl groups) modulates coordination geometry in transition metal complexes, impacting catalytic activity for polyester synthesis (e.g., poly-ε-caprolactone):

- Steric hindrance : Bulky substituents reduce axial ligand accessibility, favoring controlled polymer chain growth .

- Electronic effects : Electron-donating groups on the phenol ring enhance ligand-to-metal charge transfer, increasing polymerization rates .

- Hydrogen bonding : Intramolecular O–H⋯N interactions stabilize ligand conformations, ensuring consistent metal coordination .

Advanced: How can researchers resolve discrepancies between computational models and experimental crystallographic data for these compounds?

Discrepancies often arise from neglecting weak interactions (e.g., van der Waals forces) in theoretical models. Strategies include:

- Multi-software validation : Refine structures using SHELXL and cross-validate with density functional theory (DFT) calculations .

- Hydrogen bond analysis : Compare computed vs. experimental hydrogen bond lengths (e.g., N1⋯H distances <2.3 Å in SC-XRD vs. ~2.5 Å in DFT) .

- Thermal parameter adjustments : Account for anisotropic displacement parameters in SHELXL to improve model accuracy .

Advanced: What experimental approaches mitigate challenges in synthesizing sterically hindered benzotriazole-phenolate ligands?

- Slow crystallization : Saturated hexane solutions yield high-purity crystals by minimizing kinetic byproducts .

- Protective atmospheres : Conduct reactions under nitrogen to prevent oxidation of phenolic groups .

- High-resolution mass spectrometry (HRMS) : Confirm molecular integrity when chromatographic separation is complicated by similar-polarity byproducts .

Methodological: What protocols ensure safe handling and storage of this compound derivatives during catalytic studies?

- Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing .

- Storage : Seal containers under inert gas (argon) and store at 277–283 K to prevent hydrolysis of the phenolic ester moiety .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as prolonged exposure may cause irritation .

Advanced: How do intramolecular hydrogen bonds in these derivatives affect their reactivity in photostabilization applications?

The O–H⋯N hydrogen bond in the benzotriazole-phenolate scaffold:

- Enhances UV absorption : Planarizes the molecule, extending π-conjugation and improving photostability .

- Reduces tautomerization : Stabilizes the enol form, critical for maintaining UV-shielding efficiency in polymer matrices .

- Experimental validation : IR spectroscopy (O–H stretch at ~3200 cm) and SC-XRD confirm bond strength and geometry .

Methodological: How should researchers address inconsistencies in catalytic activity data across studies using these ligands?

- Control experiments : Standardize metal precursors (e.g., Zn vs. Ti alkoxides) and solvent systems (e.g., toluene vs. THF) .

- Impurity profiling : Use HPLC to detect trace amines or unreacted phenol, which may poison catalytic sites .

- Kinetic studies : Compare turnover frequencies (TOF) under identical temperature and monomer concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.